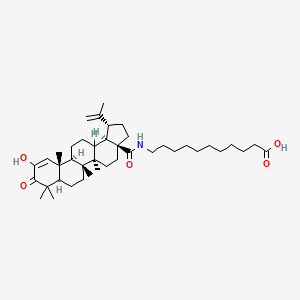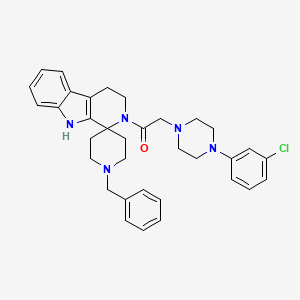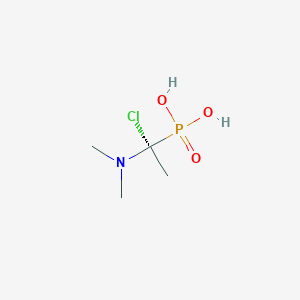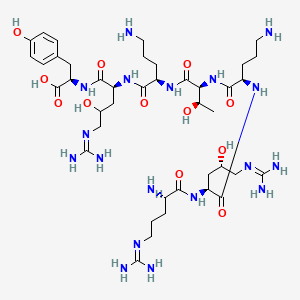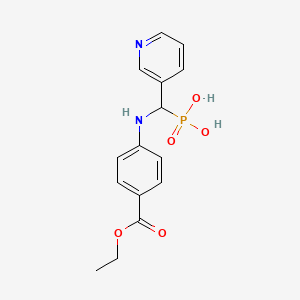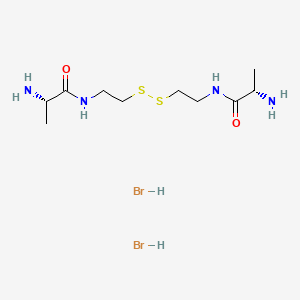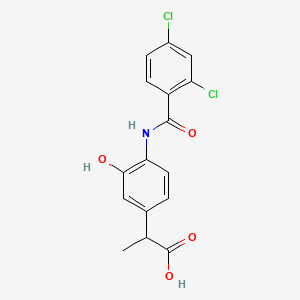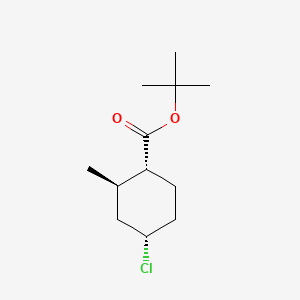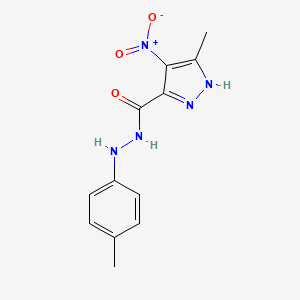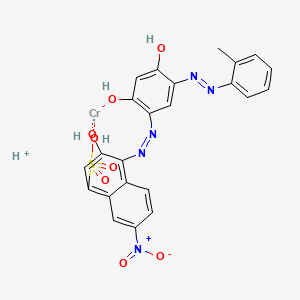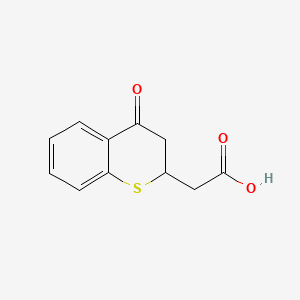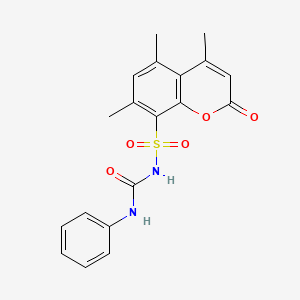
2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- is a complex organic compound with a unique structure that combines a benzopyran core with sulfonamide and phenylamino carbonyl functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzopyran core, followed by the introduction of sulfonamide and phenylamino carbonyl groups through subsequent reactions. Specific reagents and catalysts, such as sulfonyl chlorides and amines, are used under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme functions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound can be utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one:
3,4-dihydro-2H-1-Benzopyran-2-one: This compound is a reduced form of benzopyran-2-one, with similar core structure but different functional groups.
Uniqueness
2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-2-oxo-N-((phenylamino)carbonyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
85302-26-7 |
|---|---|
Formule moléculaire |
C19H18N2O5S |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
1-phenyl-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea |
InChI |
InChI=1S/C19H18N2O5S/c1-11-9-13(3)18(17-16(11)12(2)10-15(22)26-17)27(24,25)21-19(23)20-14-7-5-4-6-8-14/h4-10H,1-3H3,(H2,20,21,23) |
Clé InChI |
FPENSZWANGTHHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)NC(=O)NC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


